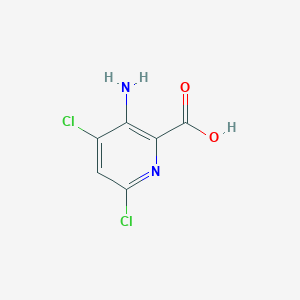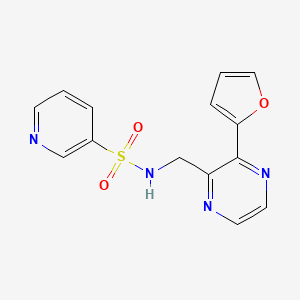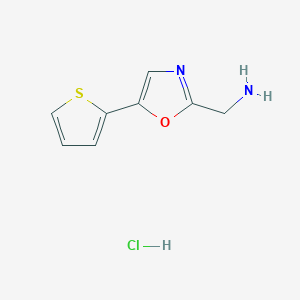
5-(4-methoxyphenyl)-N-phenylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, have been synthesized and evaluated for their antimicrobial activity .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the structure of 4-(4-Methoxyphenethyl)-5-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-one was characterized by single crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, 4-Methoxyphenylacetic acid has a molecular weight of 166.17 g/mol .Applications De Recherche Scientifique
Synthesis and Physical-Chemical Research
Research on the synthesis and physical-chemical properties of compounds related to 5-(4-methoxyphenyl)-N-phenylnicotinamide has been conducted with a focus on developing new, low-toxic, and highly efficient medicines. This includes studies on antimicrobial activity and the synthesis of related compounds such as hydrazides and ylidenhydrazides, highlighting the impact of methoxyphenyl radicals on antimicrobial action (Samelyuk & Kaplaushenko, 2013).
Central Nervous System Research
In the domain of central nervous system research, compounds structurally similar to 5-(4-methoxyphenyl)-N-phenylnicotinamide, such as 4-(2-methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, have been synthesized and studied for their potential as serotonin-3 receptor antagonists and their ability to penetrate the blood-brain barrier (Rosen et al., 1990).
Crystal Structure and Surface Analysis
The compound 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, synthesized from a similar chemical process, has been characterized through crystal structure and Hirshfeld surface analysis. This study aids in understanding the molecular interactions and structure-function relationships (Kumara et al., 2017).
Antagonists for TRPV1
Research has also been conducted on derivatives of phenylnicotinamide, closely related to 5-(4-methoxyphenyl)-N-phenylnicotinamide, as potent TRPV1 antagonists with potential applications in treating inflammatory pain (Westaway et al., 2008).
Green Synthesis Methodologies
Studies involving isonicotinic acid, related to the chemical family of 5-(4-methoxyphenyl)-N-phenylnicotinamide, have focused on green, efficient methods for synthesizing pyranopyrazoles. This showcases an environmentally friendly approach to chemical synthesis (Zolfigol et al., 2013).
Anticonvulsant Agents
The synthesis and evaluation of compounds such as 5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives, structurally related to 5-(4-methoxyphenyl)-N-phenylnicotinamide, have been researched for their potential as anticonvulsant agents. This includes studies on their docking with the A2A receptor and anticonvulsant activity using the maximal electroshock method (Ahmed et al., 2016).
Corrosion Control in Steel
In the field of materials science, compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have been studied for their effectiveness in inhibiting the corrosion of mild steel in acidic environments. This research is crucial for industrial applications and the development of corrosion-resistant materials (Bentiss et al., 2009).
Serotonergic Neurotransmission Studies
Radiolabeled antagonists structurally similar to 5-(4-methoxyphenyl)-N-phenylnicotinamide have been utilized in studying serotonergic neurotransmission using positron emission tomography (PET). This includes research on 5-HT1A receptors in the brain, which is significant for understanding various neurological conditions and disorders (Plenevaux et al., 2000).
Safety and Hazards
Orientations Futures
Future research could focus on further elucidating the properties and potential applications of 5-(4-methoxyphenyl)-N-phenylnicotinamide. For instance, substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles have been studied for their potential in inhibiting the activity of ALOX15, a lipid peroxidizing enzyme .
Propriétés
IUPAC Name |
5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrFN6O2/c21-13-3-1-12(2-4-13)18-25-17(30-26-18)10-27-11-23-19-16(20(27)29)9-24-28(19)15-7-5-14(22)6-8-15/h1-9,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFPZHNOPQAUJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrFN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2355679.png)


![3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2355682.png)





![2-(4-Fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2355692.png)
![tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2355693.png)
![3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2355695.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2355697.png)